N-{[1-benzylbenzimidazol-2-yl]methyl}propanamide N-{[1-benzylbenzimidazol-2-yl]methyl}propanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC9212124
InChI: InChI=1S/C18H19N3O/c1-2-18(22)19-12-17-20-15-10-6-7-11-16(15)21(17)13-14-8-4-3-5-9-14/h3-11H,2,12-13H2,1H3,(H,19,22)
SMILES: CCC(=O)NCC1=NC2=CC=CC=C2N1CC3=CC=CC=C3
Molecular Formula: C18H19N3O
Molecular Weight: 293.4 g/mol

N-{[1-benzylbenzimidazol-2-yl]methyl}propanamide

CAS No.:

Cat. No.: VC9212124

Molecular Formula: C18H19N3O

Molecular Weight: 293.4 g/mol

* For research use only. Not for human or veterinary use.

N-{[1-benzylbenzimidazol-2-yl]methyl}propanamide -

Specification

Molecular Formula C18H19N3O
Molecular Weight 293.4 g/mol
IUPAC Name N-[(1-benzylbenzimidazol-2-yl)methyl]propanamide
Standard InChI InChI=1S/C18H19N3O/c1-2-18(22)19-12-17-20-15-10-6-7-11-16(15)21(17)13-14-8-4-3-5-9-14/h3-11H,2,12-13H2,1H3,(H,19,22)
Standard InChI Key FEIIIGHSNBCMHG-UHFFFAOYSA-N
SMILES CCC(=O)NCC1=NC2=CC=CC=C2N1CC3=CC=CC=C3
Canonical SMILES CCC(=O)NCC1=NC2=CC=CC=C2N1CC3=CC=CC=C3

Introduction

Molecular Structure and Chemical Identity

IUPAC Nomenclature and Formula

The systematic IUPAC name for this compound is N-{[1-(phenylmethyl)-1H-benzimidazol-2-yl]methyl}propanamide, reflecting its benzyl (phenylmethyl) substitution at the 1-position of the benzimidazole ring and the propanamide group at the 2-position. Its molecular formula is C₁₉H₁₉N₃O, with a calculated molecular weight of 305.38 g/mol .

Structural Features

  • Benzimidazole Core: A bicyclic aromatic system comprising fused benzene and imidazole rings.

  • Benzyl Substituent: A phenylmethyl group attached to the nitrogen at the 1-position of the benzimidazole.

  • Propanamide Side Chain: A three-carbon amide linked to the 2-position via a methylene (–CH₂–) bridge .

Table 1: Key Molecular Descriptors

PropertyValueSource Analogs
Molecular FormulaC₁₉H₁₉N₃OCID 751075
Molecular Weight305.38 g/molCID 914315
XLogP3 (Lipophilicity)~3.2Estimated
Hydrogen Bond Donors1CID 751075
Hydrogen Bond Acceptors2CID 914315

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The compound can be synthesized via two primary routes:

  • Nucleophilic Substitution: Reacting 1-benzyl-2-(chloromethyl)benzimidazole with propanamide in the presence of a base (e.g., triethylamine).

  • Coupling Reactions: Using 1-benzylbenzimidazole-2-carboxylic acid with propan-1-amine via carbodiimide-mediated amide bond formation .

Stepwise Synthesis (Hypothetical)

Step 1: Synthesis of 1-benzyl-2-(chloromethyl)benzimidazole

  • Reagents: Benzimidazole, benzyl chloride, potassium carbonate, chloromethyl ethyl ether.

  • Conditions: Reflux in acetonitrile for 6–8 hours .

Step 2: Amide Formation

  • Reagents: Propanamide, triethylamine, dimethylformamide (DMF).

  • Conditions: Stir at 80°C for 12 hours, followed by purification via column chromatography .

Table 2: Synthetic Yield Comparison of Analogous Compounds

Starting MaterialYield (%)Purity (%)Reference
2-Chloromethylbenzimidazole7295
2-Methylbenzyl derivative6892

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

The compound’s high lipophilicity (XLogP3 ≈ 3.2) suggests poor aqueous solubility, consistent with analogs showing solubility <10 µg/mL at physiological pH . Computational models predict moderate blood-brain barrier permeability due to its molecular weight <500 Da and LogP <5 .

Metabolic Stability

Benzimidazole derivatives are typically metabolized via hepatic cytochrome P450 enzymes, particularly CYP3A4. The propanamide side chain may undergo hydrolysis to propanoic acid, as observed in structurally related compounds .

CompoundIC₅₀ (µM)TargetReference
CID 75107512.3Fungal β-tubulin
CID 9143158.7Topoisomerase II
MC1R Agonist (PubMed)0.45Melanocortin-1 Receptor

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